2-(4-Carbamimidoylphenyl)acetic acid hydrochloride
Overview
Description
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C9H11ClN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a carbamimidoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-aminobenzonitrile.
Formation of Carbamimidoyl Group: The 4-aminobenzonitrile undergoes a reaction with a suitable reagent, such as cyanamide, to form the carbamimidoyl group.
Attachment to Acetic Acid: The resulting intermediate is then reacted with chloroacetic acid under controlled conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the free acid into its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamimidoyl group, converting it into different functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Amines and other reduced forms of the carbamimidoyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors. Its pharmacological properties are being explored for the treatment of various diseases.
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its role as an intermediate in the production of high-value compounds is well-recognized.
Mechanism of Action
The mechanism of action of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions result in the modulation of biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
4-Carbamimidoylbenzoic acid: Similar structure but lacks the acetic acid moiety.
2-(4-Carbamimidoylphenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
4-Carbamimidoylphenylacetic acid: Similar structure without the hydrochloride salt form.
Uniqueness: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is unique due to its combination of the carbamimidoyl group, phenyl ring, and acetic acid moiety, along with its hydrochloride salt form. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-carbamimidoylphenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(11)7-3-1-6(2-4-7)5-8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNZSYXKUMKULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719183 | |
Record name | (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52798-09-1 | |
Record name | (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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